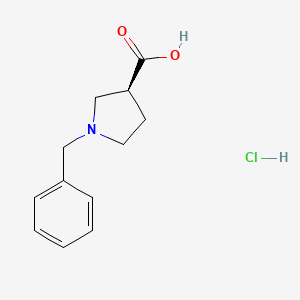

(s)-1-Benzyl-pyrrolidine-3-carboxylic acid hydrochloride

Description

(S)-1-Benzyl-pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1212293-24-7) is a chiral compound with a pyrrolidine backbone substituted by a benzyl group at the 1-position and a carboxylic acid at the 3-position, forming a hydrochloride salt. Its molecular formula is C₁₂H₁₆ClNO₂, and it is widely used as a pharmaceutical intermediate due to its enantiomeric purity, which is critical for synthesizing bioactive molecules with targeted therapeutic effects . The hydrochloride salt enhances solubility and stability, making it suitable for drug formulation . The global market for this reagent is projected to reach $0.75 billion by 2030, driven by demand for chiral chemicals in drug development .

Properties

IUPAC Name |

(3S)-1-benzylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,14,15);1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWISXSUMOTUQQ-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzyl-pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of (S)-pyrrolidine-3-carboxylic acid.

Benzylation: The (S)-pyrrolidine-3-carboxylic acid is then benzylated using benzyl bromide in the presence of a base such as sodium hydroxide.

Hydrochloride Formation: The final step involves the conversion of the benzylated product to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Benzylation: Utilizing continuous flow reactors to ensure efficient and consistent benzylation.

Purification: Employing crystallization or chromatography techniques to purify the product.

Hydrochloride Formation: Using controlled addition of hydrochloric acid to obtain the hydrochloride salt in high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-1-Benzyl-pyrrolidine-3-carboxylic acid hydrochloride has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-Benzyl-pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to fit into the active sites of enzymes or receptors in a stereospecific manner, influencing biochemical pathways and physiological responses.

Comparison with Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-Forms

The (R)-enantiomer (CAS: 1082055-65-9) shares the same molecular formula but differs in spatial configuration. Key distinctions include:

- Applications : The (S)-form is prioritized in synthesizing enantiomerically pure drugs, while the (R)-form may serve as a chiral auxiliary or in racemic resolution studies .

- Market Demand : The (S)-form’s market growth (CAGR: 7.5%) outpaces general chiral chemicals due to its role in precision medicine .

- Purity : Both enantiomers are typically ≥95% pure, but the (S)-form is more frequently cited in pharmaceutical patent literature .

Table 1: Enantiomeric Comparison

| Property | (S)-Form | (R)-Form |

|---|---|---|

| CAS Number | 1212293-24-7 | 1082055-65-9 |

| Purity | ≥95% | 95% |

| Key Application | Drug synthesis | Chiral intermediates |

| Market Value (2030) | $0.75B | Not reported |

Structural Analogs in the Pyrrolidine Family

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-ureido-pyrrolidine-3-carboxylic Acid

- Structure : Features a benzodioxol group and trifluoromethylphenyl urea substituent.

- Properties : Higher lipophilicity due to the trifluoromethyl group, enhancing blood-brain barrier penetration compared to the benzyl group in the target compound .

- Synthesis : 68% crude yield with >99% purity, indicating robust synthetic routes for complex pyrrolidines .

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS: 42346-68-9)

- Structure : Contains a ketone group at the 5-position.

- Reactivity : The oxo group increases metabolic susceptibility, limiting its use in stable drug formulations compared to the hydrochloride salt form .

Table 2: Structural Analogs

| Compound | CAS Number | Key Feature | Application |

|---|---|---|---|

| (S)-1-Benzyl-pyrrolidine-3-COOH·HCl | 1212293-24-7 | Chiral hydrochloride salt | Pharmaceutical intermediate |

| (±)-(3R,4S)-Benzodioxol-pyrrolidine | - | Trifluoromethyl urea substituent | CNS drug candidates |

| 1-Methyl-5-oxopyrrolidine-3-COOH | 42346-68-9 | Oxo group | Metabolic studies |

Comparison with Other Hydrochloride Salts

Tapentadol Hydrochloride

- Structure: A complex opioid with a benzylamine-phenol backbone.

- Role of HCl : Improves solubility for oral administration, similar to the target compound’s salt form .

- Stability : Both compounds require controlled storage (cool/dry conditions) to prevent degradation .

Memantine Hydrochloride

- Application : Used in Alzheimer’s disease, unlike the target compound’s intermediate role.

- Stability : Memantine HCl is acid-stable, a trait critical for oral bioavailability, which may parallel the target compound’s stability profile .

Table 3: Hydrochloride Salt Comparison

Market and Regulatory Landscape

- Growth Drivers : The (S)-form’s demand is fueled by rising R&D in biologics and personalized medicine .

- Challenges : Supply chain complexities and competition from generics affect pricing, particularly in Asia-Pacific markets .

- Regulatory Impact : Stricter enantiomeric purity standards in the U.S. and EU favor high-quality reagents like the (S)-form .

Biological Activity

(S)-1-Benzyl-pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant potential in biological and medicinal chemistry. Its unique structure contributes to various biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₆ClNO₂

- Molecular Weight : 241.71 g/mol

- Chirality : The compound exists as an enantiomer, which influences its biological interactions and pharmacodynamics.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to modulate the activity of these targets, leading to various biological effects:

- Enzyme Interaction : The compound may inhibit certain enzymes involved in metabolic pathways, which can alter cellular metabolism and signaling processes.

- Receptor Binding : Preliminary studies indicate that it may influence neurotransmitter systems, particularly dopamine and serotonin pathways, suggesting potential implications in treating neurological disorders.

Pharmacological Applications

Research indicates that this compound exhibits several pharmacological properties:

- Neuroprotective Effects : It is being explored for its potential therapeutic applications in neurodegenerative diseases due to its ability to modulate receptor activity.

- Anticancer Potential : Studies have evaluated its cytotoxic effects against various cancer cell lines, showing promise as an anticancer agent .

Case Studies

-

Neuropharmacology :

- A study analyzed the effects of (S)-1-benzyl-pyrrolidine-3-carboxylic acid on neurotransmitter levels in animal models, revealing significant modulation of serotonin receptors, which could be beneficial for treating anxiety disorders.

- Anticancer Activity :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (R)-1-Benzyl-pyrrolidine-3-carboxylic acid HCl | C₁₂H₁₆ClNO₂ | Opposite chirality; different biological effects |

| 1-Benzyl-pyrrolidine-2-carboxylic acid | C₁₂H₁₅NO₂ | Structural isomer; distinct pharmacodynamics |

| 1-Benzylpyrrolidine-3-carboxamide | C₁₂H₁₅N₃O₂ | Amide group instead of carboxylic acid |

The stereochemistry of (S)-1-benzyl-pyrrolidine-3-carboxylic acid plays a crucial role in its biological activity, influencing how it interacts with molecular targets compared to its enantiomers and structural isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.